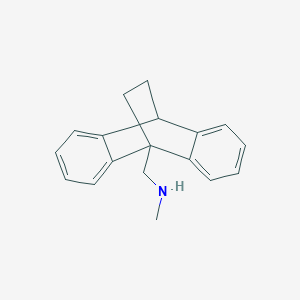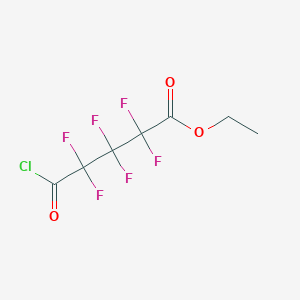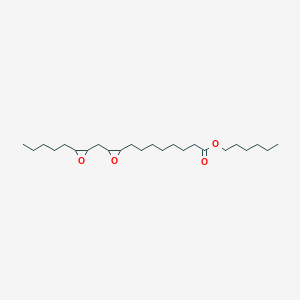
2-phenylisoindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylisoindoline is a heterocyclic compound that features a fused ring system consisting of an isoindole core with a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylisoindoline can be achieved through several methods. One common approach involves the reaction of N-phenylphthalimide with a reducing agent such as lithium aluminum hydride (LiAlH4) in an appropriate solvent like tetrahydrofuran (THF) under reflux conditions . Another method includes the cyclization of N-phenyl-o-phenylenediamine with phthalic anhydride in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and reaction parameters is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-phenylisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole derivatives.
Reduction: Reduction reactions can yield dihydroisoindole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, and acylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
2-phenylisoindoline has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-phenylisoindoline involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical transformations. Its biological activity is attributed to its ability to interact with cellular receptors and enzymes, modulating their functions .
Comparison with Similar Compounds
Similar Compounds
1H-isoindole: A parent compound with a similar core structure but lacking the phenyl substituent.
2-phenyl-1H-isoindole: A closely related compound with a different degree of saturation in the isoindole ring.
Phthalimide derivatives: Compounds with similar structural motifs and functional properties.
Uniqueness
2-phenylisoindoline is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its phenyl substituent and dihydroisoindole core contribute to its versatility in various applications.
Properties
CAS No. |
19375-67-8 |
|---|---|
Molecular Formula |
C14H13N |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
2-phenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H13N/c1-2-8-14(9-3-1)15-10-12-6-4-5-7-13(12)11-15/h1-9H,10-11H2 |
InChI Key |
QQULFDKOSHUTTM-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC=C3 |
| 19375-67-8 | |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















